molecular formula C10H12O4 B1605412 4-Ethoxyphenoxyacetic acid CAS No. 5327-91-3

4-Ethoxyphenoxyacetic acid

Cat. No. B1605412
CAS RN: 5327-91-3
M. Wt: 196.2 g/mol
InChI Key: NSVKLONIKJVUPZ-UHFFFAOYSA-N
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Description

“4-Ethoxyphenoxyacetic acid” is a chemical compound with the molecular formula C10H12O41. However, there is limited information available about this specific compound. It’s important to note that the information might be more readily available for similar compounds such as "4-Methoxyphenylacetic acid"2.



Synthesis Analysis

There is no specific information available on the synthesis of “4-Ethoxyphenoxyacetic acid”. However, a method for synthesizing a similar compound, p-methoxyphenylacetic acid, has been described3. This method involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid3. The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild3.



Molecular Structure Analysis

The molecular structure of “4-Ethoxyphenoxyacetic acid” is not directly available. However, a similar compound, 4-methyl-phenoxyacetic acid, has been studied using density functional theory (DFT) method with 6–311++G(d,p) basis set4. The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-Ethoxyphenoxyacetic acid”. However, carboxylic acids like “4-Ethoxyphenoxyacetic acid” are known to react with all bases, both organic and inorganic5. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethoxyphenoxyacetic acid” are not directly available. However, a similar compound, 4-Methoxyphenylacetic acid, has a density of 1.2±0.1 g/cm3, a boiling point of 306.0±17.0 °C at 760 mmHg, and a melting point of 84-86 °C (lit.)2.


Scientific Research Applications

Environmental Impact and Estrogenic Activity

4-Ethoxyphenoxyacetic acid, as part of the alkylphenoxy carboxylic acids family, has been studied for its environmental impact, particularly in relation to its estrogenic activity. Research by Kuruto-Niwa et al. (2005) focused on the estrogenic activities of alkylphenols and their derivatives, including 4-t-octylphenoxyacetic acid (OP1EC), a compound structurally similar to 4-ethoxyphenoxyacetic acid. The study found that OP1EC exhibited significantly less estrogenic potency compared to its parent compound, suggesting that such derivatives might be less impactful as endocrine disruptors in the environment (Kuruto-Niwa et al., 2005).

Herbicide Use and Effects

4-Ethoxyphenoxyacetic acid is related to phenoxyacetic acid herbicides, which have been widely used in agriculture. Research from the mid-20th century, like the study by Blackman (1945), explored the effectiveness of phenoxyacetic acids such as 4-chloro-2-methyl-phenoxyacetic acid in weed eradication. These compounds were compared with other herbicides in field conditions, indicating their significance in agricultural practices (Blackman, 1945).

Biotechnological Synthesis

The potential for biotechnological applications of compounds related to 4-ethoxyphenoxyacetic acid has been demonstrated in studies like the one conducted by Zhang, Long, and Ding (2020). They engineered Escherichia coli to produce 4-ethylphenol, showcasing the feasibility of biosynthesizing similar compounds from simple sugars. This opens avenues for the industrial production of such chemicals in an environmentally friendly manner (Zhang, Long, & Ding, 2020).

Water Treatment and Environmental Safety

The treatment of water contaminated with phenoxyacetic acid herbicides, closely related to 4-ethoxyphenoxyacetic acid, has been a subject of research. A study by Ghoshdastidar and Tong (2013) on the treatment of herbicides like 2,4-D using membrane bioreactor technology underscores the importance of developing efficient methods to mitigate the environmental impact of such chemicals. This research is vital for ensuring the safety of water resources (Ghoshdastidar & Tong, 2013).

Safety And Hazards

The safety and hazards of “4-Ethoxyphenoxyacetic acid” are not directly available. However, a similar compound, 4-Methoxyphenylacetic acid, is known to severely irritate skin and eyes and may be toxic by ingestion7.


Future Directions

There is no specific information available on the future directions of “4-Ethoxyphenoxyacetic acid”. However, research on similar compounds, such as 4-chlorophenoxyacetic acid, has shown promising results in promoting growth and flavonoid biosynthesis of mulberry leaves8.


Please note that the information provided is based on the closest available compounds and may not fully represent “4-Ethoxyphenoxyacetic acid”. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

2-(4-ethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVKLONIKJVUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201397
Record name 4-Ethoxyphenoxyacetic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenoxyacetic acid

CAS RN

5327-91-3
Record name 2-(4-Ethoxyphenoxy)acetic acid
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Record name 4-Ethoxyphenoxyacetic acid
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Record name 5327-91-3
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Record name 4-Ethoxyphenoxyacetic acid
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Record name 4-ethoxyphenoxyacetic acid
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Record name 4-ETHOXYPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com

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